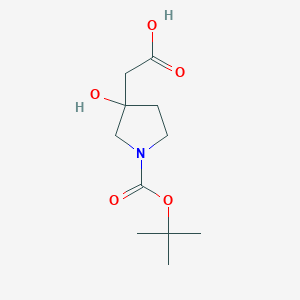

2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid

Description

2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and an acetic acid moiety at the same 3-position. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydroxyl and carboxylic acid groups, and stability under basic conditions owing to the Boc protection . The compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and kinase-targeting agents. Its CAS registry number is EN300-696927, with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.28 g/mol .

Properties

IUPAC Name |

2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-4-11(16,7-12)6-8(13)14/h16H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIASAFIWJMYYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyl group is introduced through subsequent reactions, often involving selective oxidation or substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for mild deprotection of the Boc group , trifluoroacetic acid for Boc removal , and various oxidizing and reducing agents for functional group transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Applications in Organic Synthesis

-

Protection and Deprotection of Amines :

- The compound serves as a protecting agent for amines, allowing for the synthesis of complex organic molecules without interference from amino groups. This is critical in multi-step synthetic pathways where selective functionalization is required.

-

Synthesis of Peptides and Pharmaceuticals :

- Its role as a building block in peptide synthesis is significant. The Boc group can be easily removed to yield free amines, which are essential for peptide bond formation. This application is vital in the development of peptide-based therapeutics.

Medicinal Chemistry

-

Anticancer Research :

- Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds derived from similar structures have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC) models. The ability to modify the structure while retaining the core properties allows researchers to develop targeted therapies that minimize toxicity to non-cancerous cells .

- Antiviral Activity :

Biological Research Applications

-

Biochemical Pathways :

- The deprotection reactions involving this compound can influence numerous biochemical pathways, particularly those involving amino acids and peptides. Understanding these pathways can lead to insights into metabolic processes and disease mechanisms.

- Cell Viability Studies :

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of novel compounds derived from similar structures to 2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid against MDA-MB-231 and MDA-MB-468 TNBC cell lines. The results indicated significant growth inhibition with minimal cytotoxicity to non-tumorigenic cells, highlighting the therapeutic potential of these derivatives .

Case Study 2: Antiviral Compound Development

Research focused on developing antiviral agents targeting influenza A virus polymerase involved synthesizing compounds based on this structure. The study demonstrated effective inhibition of viral replication in vitro, suggesting a viable pathway for new antiviral drug development .

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions at other sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Boc-Protected Heterocyclic Acetic Acid Derivatives

Key Findings

Impact of Hydroxyl Group: The hydroxyl group in 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid significantly enhances solubility in aqueous media compared to non-hydroxylated analogs like (S)-2-(1-Boc-pyrrolidin-3-yl)acetic acid . This property is critical for bioavailability in drug formulations.

Fluorination Effects : Fluorinated derivatives (e.g., 2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic acid) exhibit improved metabolic stability and altered electronic profiles, making them favorable for CNS-targeting drugs .

Ring Size and Conformational Flexibility : Azetidine-based analogs (4-membered ring) introduce rigidity, whereas pyrrolidine/piperidine derivatives (5-/6-membered rings) offer greater flexibility for target engagement .

Spirocyclic Systems : Compounds like 2-[1-Boc-spiro[indene-piperidine]-3-yl]acetic acid provide three-dimensional diversity, enhancing selectivity in kinase inhibitor design .

Biological Activity

2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid, commonly referred to as Boc-hydroxypyrrolidine acetic acid, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.

- Chemical Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- CAS Number : 1780789-38-9

The biological activity of 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid is largely attributed to its interaction with various cellular pathways. Key mechanisms include:

- Inhibition of HSP90 : Research indicates that compounds similar to this structure can inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization. Inhibition of HSP90 leads to the degradation of client proteins associated with oncogenic signaling pathways, which is promising for cancer therapy .

- Modulation of Metabolic Pathways : The compound may influence metabolic pathways related to amino acid metabolism, potentially impacting energy production and biosynthesis processes within cells.

Biological Activities

The biological activities associated with this compound have been explored through various studies:

Anticancer Activity

A study highlighted that derivatives of pyrrolidine compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells through HSP90 inhibition. This mechanism is crucial as it targets multiple oncogenic pathways, making it a candidate for cancer treatment .

Neuroprotective Effects

Preliminary findings suggest that the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.

Anti-inflammatory Properties

Research has indicated that related compounds possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Study 1: HSP90 Inhibition

In a study focused on HSP90 inhibitors, derivatives similar to 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .

Study 2: Neuroprotection

A recent investigation explored the neuroprotective potential of pyrrolidine derivatives, including this compound, in models of oxidative stress-induced neuronal damage. Results showed a significant reduction in cell death and improved survival rates among treated groups compared to controls .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.